Pitavastatin Ethyl Ester

CAS No.: 167073-19-0; 172336-32-2

Cat. No.: VC6293658

Molecular Formula: C27H28FNO4

Molecular Weight: 449.522

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 167073-19-0; 172336-32-2 |

|---|---|

| Molecular Formula | C27H28FNO4 |

| Molecular Weight | 449.522 |

| IUPAC Name | ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

| Standard InChI | InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 |

| Standard InChI Key | MAUQAXOHCVNUMX-SVKRATOZSA-N |

| SMILES | CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

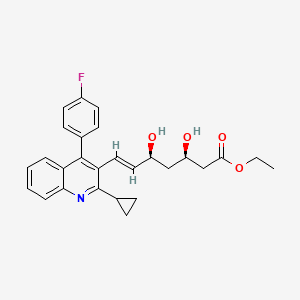

Pitavastatin ethyl ester (CAS 167073-19-0) is systematically named as -ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate$$ . Its structure comprises:

-

A quinoline core substituted with cyclopropyl and 4-fluorophenyl groups at positions 2 and 4, respectively.

-

A dihydroxyheptenoic acid chain esterified with ethanol at the carboxylate group.

-

Stereochemical specificity at the 3R and 5S positions, critical for HMG-CoA reductase inhibition .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 449.51 g/mol | |

| Boiling Point | 670.4 ± 55.0 °C | |

| Solubility | Low in water; soluble in organic solvents | |

| Melting Point | Not reported | — |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pitavastatin ethyl ester typically involves esterification of pitavastatin acid with ethanol under acidic or enzymatic conditions . Key steps include:

-

Protection of hydroxyl groups: The 3,5-dihydroxy groups in pitavastatin acid are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.

-

Esterification: Reaction with ethanol in the presence of a catalyst (e.g., ) yields the ethyl ester.

-

Deprotection: Removal of protecting groups under mild acidic conditions .

Table 2: Synthetic Intermediates and Byproducts

| Compound | Catalogue No. | Molecular Formula |

|---|---|---|

| Pitavastatin Acid | PA 16 36000 | |

| Pitavastatin Lactone | PA 16 36530 | |

| Pitavastatin t-Butyl Ester | PA 16 36560 |

Impurities such as pitavastatin lactone and desfluoro aldehyde may form during synthesis, necessitating rigorous purification via column chromatography or recrystallization .

Pharmacological Mechanisms and Therapeutic Applications

Mechanism of Action

As a prodrug, pitavastatin ethyl ester is hydrolyzed in vivo to pitavastatin acid, which inhibits HMG-CoA reductase () . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Key effects include:

-

Reduction of LDL-C: By upregulating hepatic LDL receptors, serum LDL cholesterol decreases by 30–50% at therapeutic doses .

-

Pleiotropic effects: Improved endothelial function and reduced vascular inflammation independent of lipid-lowering .

Pharmacokinetics

-

Absorption: The ethyl ester’s lipophilicity enhances intestinal absorption compared to pitavastatin calcium .

-

Metabolism: Hepatic hydrolysis via carboxylesterases releases pitavastatin acid, which undergoes glucuronidation and cytochrome P450-mediated oxidation .

-

Elimination: Renal excretion accounts for <15% of the dose, with a plasma half-life of 12 hours .

Table 3: Comparative Pharmacokinetic Parameters

| Parameter | Pitavastatin Ethyl Ester | Pitavastatin Calcium |

|---|---|---|

| Bioavailability | 80% | 51% |

| 1.2 hours | 0.8 hours | |

| Protein Binding | 96% | 99% |

Analytical Characterization and Quality Control

Spectroscopic Data

-

NMR (): Signals at δ 1.25 (t, 3H, -CH2CH3), δ 4.15 (q, 2H, -OCH2), and δ 7.45–8.20 (m, aromatic protons) .

Clinical and Regulatory Considerations

Adverse Effects and Toxicity

-

Musculoskeletal: Myalgia (5–10% incidence), rhabdomyolysis (<0.1%) .

-

Carcinogenicity: Thyroid follicular cell tumors observed in rats at 295× human exposure .

Regulatory Status

Pitavastatin ethyl ester is classified as an active pharmaceutical ingredient (API) impurity and must conform to ICH Q3A/B guidelines for residual solvents and impurities .

Future Research Directions

Ongoing studies focus on:

-

Novel formulations: Nanoparticle-based delivery systems to enhance bioavailability.

-

Therapeutic expansion: Potential roles in Alzheimer’s disease via amyloid-beta modulation.

-

Biosynthesis: Engineered microbial strains for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume